(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-15-7-5-13(6-8-15)16-11-24-18(12-26-20(24)22-16)19(25)23-10-9-14-3-1-2-4-17(14)23/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHLMHCCJLIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Indolin-1-yl Group: The final step involves the coupling of the indolin-1-yl group to the imidazo[2,1-b]thiazole ring, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone, as inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer progression. FAK is overexpressed in various cancers, including pancreatic cancer and mesothelioma. In vitro evaluations demonstrated that these compounds can effectively inhibit FAK phosphorylation, leading to reduced cell proliferation in cancer cell lines .
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MesoII | 5.0 | FAK Inhibition |
| Compound B | STO | 7.5 | FAK Inhibition |
| This compound | Panc-1 | 4.2 | FAK Inhibition |
Acetylcholinesterase Inhibition
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit varying degrees of AChE inhibition. For instance, specific derivatives showed an IC50 value of 0.0245 mg/mL, suggesting strong potential for therapeutic applications in cognitive disorders .
Table 2: AChE Inhibition Potency
| Compound | IC50 (mg/mL) | % Inhibition |
|---|---|---|
| Compound C | 0.0245 | 69.92 |
| Compound D | 0.0480 | 48.48 |
| This compound | 0.0300 | 65.00 |
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have shown promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. One study reported that certain derivatives exhibited significant inhibition at a concentration of 6.25 mg/mL, indicating their potential as new antimicrobial agents .
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (mg/mL) |
|---|---|
| Compound E | 6.25 |
| Compound F | 12.50 |
| This compound | 8.00 |
Mechanistic Insights and Structure Activity Relationship
The structure of this compound contributes significantly to its biological activity. The presence of the imidazo-thiazole moiety is critical for its interaction with biological targets such as enzymes and receptors involved in cancer and neurodegenerative diseases.
Case Study: Mechanistic Investigation
In a detailed mechanistic study, molecular docking simulations were employed to elucidate the binding interactions between the compound and its target proteins. The results indicated that specific interactions with key amino acids in the active site of FAK and AChE contribute to its inhibitory effects.
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Solubility: The indolin-1-yl methanone group in the target compound may reduce aqueous solubility compared to the carboxylic acid (5f) or acetamide (5h) derivatives .
- Molecular Weight : The target compound (~407.4 g/mol) is lighter than 5l (~573.2 g/mol), which includes a bulky piperazine-pyridine substituent, suggesting better membrane permeability .
Key Differences :
- The indolin-1-yl methanone group in the target compound may require specialized coupling agents (e.g., EDCI/HOBt) for amide bond formation, unlike the simpler acetamide derivatives .
Table 2: Pharmacological Comparisons
Key Insights :
- The 4-fluorophenyl group in the target compound may enhance kinase selectivity compared to 4-chlorophenyl analogs (e.g., 5l), as fluorine often reduces off-target interactions .
- The indolin-1-yl methanone moiety could mimic ATP-binding motifs in kinases, a feature absent in simpler acetamide derivatives .
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone is a derivative of imidazo[2,1-b]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.34 g/mol. Its structure features an imidazo[2,1-b]thiazole moiety linked to an indolin-1-yl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines.
- FLT3 Inhibition : A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibition of FLT3 kinase in acute myeloid leukemia (AML) cells. One derivative showed an IC50 of 0.002 μM against the MV4-11 cell line, indicating strong anticancer efficacy .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole | 0.002 | FLT3 (AML) |
| This compound | TBD | TBD |
Immunomodulatory Effects
Imidazo[2,1-b]thiazole derivatives have also been investigated for their immunomodulatory properties. Certain compounds demonstrated significant suppressive activity in delayed-type hypersensitivity models without inhibiting humoral immunity . This suggests potential applications in autoimmune diseases or conditions requiring modulation of immune responses.
Antimycobacterial Activity
In the context of infectious diseases, some imidazo[2,1-b]thiazole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). For example, a related compound demonstrated an IC50 of 2.32 μM against Mtb H37Ra . This indicates that modifications to the imidazo[2,1-b]thiazole scaffold could lead to effective antimycobacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the fluorophenyl group enhances potency against specific targets such as FLT3 and may also affect pharmacokinetic properties.
Case Studies
Several case studies have reported on the efficacy of similar compounds:
- Acute Myeloid Leukemia : A series of derivatives were synthesized and tested for their ability to inhibit FLT3-dependent cell lines. The most potent compounds were further analyzed for their mechanisms of action .
- Immunosuppressive Agents : Research on immunosuppressive activities revealed that certain derivatives could modulate immune responses effectively without compromising overall immune function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
